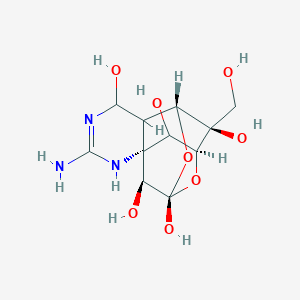![molecular formula C17H25NO3 B220216 6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol, commonly known as BHAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAM is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research. In
Scientific Research Applications
BHAM has been extensively studied for its potential applications in various fields, including medicine, chemistry, and materials science. In medicine, BHAM has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In chemistry, BHAM can be used as a building block for the synthesis of other compounds. In materials science, BHAM can be used as a ligand for the synthesis of metal complexes.
Mechanism of Action
The mechanism of action of BHAM is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer. BHAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. BHAM has also been shown to inhibit the activity of bacterial enzymes, making it a potential antibacterial agent.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BHAM can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that BHAM can reduce inflammation and pain in animal models. BHAM has also been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
BHAM has several advantages for lab experiments, including its ease of synthesis and low toxicity. BHAM can be synthesized in high yield and purity using different methods, making it readily available for research. However, BHAM has some limitations, including its limited solubility in water and its potential to form aggregates in solution, which can affect its activity.
Future Directions
There are several future directions for the research of BHAM. One direction is to explore its potential as a therapeutic agent for the treatment of inflammation, cancer, and bacterial infections. Another direction is to investigate its potential as a ligand for the synthesis of metal complexes. Further studies are also needed to understand the mechanism of action of BHAM and to optimize its synthesis and activity for various applications.
Conclusion:
In conclusion, BHAM is a versatile compound that has shown promising results in scientific research for its potential applications in medicine, chemistry, and materials science. BHAM can be synthesized using different methods and has low toxicity, making it a potential candidate for further development as a therapeutic agent. Further studies are needed to fully understand the mechanism of action of BHAM and to optimize its synthesis and activity for various applications.
Synthesis Methods
BHAM can be synthesized using different methods, including the reaction of 6-chloro-2-methyl-3-phenylhex-4-yn-3-ol with bis(2-hydroxyethyl)amine in the presence of a base or by the reaction of 6-chloro-2-methyl-3-phenylhex-4-yn-3-ol with N,N-bis(2-hydroxyethyl)amine in the presence of a reducing agent. The reaction conditions can be adjusted to obtain BHAM in high yield and purity.
properties
Product Name |
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol |
InChI |
InChI=1S/C17H25NO3/c1-15(2)17(21,16-7-4-3-5-8-16)9-6-10-18(11-13-19)12-14-20/h3-5,7-8,15,19-21H,10-14H2,1-2H3 |
InChI Key |
BIBWZOVOQNDORL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)




![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)


![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


